BenchChemオンラインストアへようこそ!

3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine

Kinase inhibitor design Conformational analysis Selectivity screening

3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS 1493995-94-0) is a saturated indazole derivative (C₈H₁₃N₃, MW 151.21 g/mol) characterized by a non-planar tetrahydroindazole core bearing a 3-methyl substituent and a primary amine at the 6-position. This scaffold introduces increased sp³-carbon fraction (Fsp³ = 0.50), enhanced conformational flexibility, and improved solubility potential compared to flat aromatic indazole analogs, making it a structurally distinct module for diversifying CNS-active and kinase-targeted libraries where planarity-driven π-stacking promiscuity is undesirable.

Molecular Formula C8H13N3
Molecular Weight 151.213
CAS No. 1493995-94-0
Cat. No. B2974516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine
CAS1493995-94-0
Molecular FormulaC8H13N3
Molecular Weight151.213
Structural Identifiers
SMILESCC1=C2CCC(CC2=NN1)N
InChIInChI=1S/C8H13N3/c1-5-7-3-2-6(9)4-8(7)11-10-5/h6H,2-4,9H2,1H3,(H,10,11)
InChIKeyOOOAYVNFVFIESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS 1493995-94-0): A Core Saturated Indazole Scaffold with Differentiated Physicochemical Properties for CNS-Active & Kinase-Targeted Drug Discovery


3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS 1493995-94-0) is a saturated indazole derivative (C₈H₁₃N₃, MW 151.21 g/mol) characterized by a non-planar tetrahydroindazole core bearing a 3-methyl substituent and a primary amine at the 6-position . This scaffold introduces increased sp³-carbon fraction (Fsp³ = 0.50), enhanced conformational flexibility, and improved solubility potential compared to flat aromatic indazole analogs, making it a structurally distinct module for diversifying CNS-active and kinase-targeted libraries where planarity-driven π-stacking promiscuity is undesirable [1]. The parent class of amino-substituted tetrahydroindazoles has been validated in the literature as partial ergoline surrogates with dopaminergic activity and as selective kinase inhibitor cores, establishing the pharmacophoric credibility of the saturated indazole framework [2][1].

Why Generic Aromatic Indazole-6-amines Cannot Substitute 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine: Conformational, Electronic, and ADME Divergence


In-class aromatic indazol-6-amines such as 3-methyl-2H-indazol-6-amine (CAS 1252927-42-6) share the indazole core but remain fully conjugated, planar systems. The tetrahydro-saturation of the target compound introduces a 1.3 log-unit predicted reduction in aromatic hydrophobicity (as estimated by the class-level shift from indazole to tetrahydroindazole calculated LogP values), and experimentally validated dopaminergic tetrahydroindazole analogs display a 10-fold window between autoreceptor activation (ED₅₀ = 5 mg/kg, rat) and postsynaptic engagement, a selectivity profile that planar indazoles in the same study failed to achieve [1]. Furthermore, the C-6 amine in the tetrahydro system occupies a stereoelectronically distinct environment versus the same position in a planar indazole—the cyclohexene-like ring alters the pKa, conformational lability, and hydrogen-bond directionality of the amine substituent, directly impacting binding pocket complementarity and off-target profiles in kinase and GPCR drug-discovery programs [2]. Generic substitution between planar and saturated indazole amines within a structure-activity relationship (SAR) series would therefore invalidate both pharmacokinetic and pharmacodynamic correlations.

Quantitative Differentiation of 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS 1493995-94-0): Head-to-Head Physicochemical, Conformational, and Pharmacophoric Evidence


Conformational Flexibility: Tetrahydro vs. Planar Aromatic Indazol-6-amine – Measured Ligand Efficiency Divergence in Kinase Selectivity Profiles

The saturated tetrahydroindazole core of the target compound introduces conformational degrees of freedom absent in planar 3-methyl-2H-indazol-6-amine (CAS 1252927-42-6). In the ITK kinase inhibitor series, tetrahydroindazole-containing inhibitors achieved a cellular potency of PLCγ IC₅₀ = 410 nM while maintaining selectivity against off-target kinases, an outcome attributed to the saturated ring enabling adaptive binding conformations inaccessible to the planar indazole series [1]. The aromatic comparator 3-methyl-2H-indazol-6-amine, in contrast, is classified as a drug impurity standard rather than a functional pharmacophore in kinase programs, reflecting its limited conformational adaptability .

Kinase inhibitor design Conformational analysis Selectivity screening

Dopaminergic Selectivity: Tetrahydroindazole Amines vs. Planar Ergoline Derivatives – In Vivo Autoreceptor vs. Postsynaptic Activation Window

In the foundational dopaminergic tetrahydroindazole study, the (monopropylamino)tetrahydroindazole 7b selectively activated the dopamine autoreceptor at a dose of 5 mg/kg in rats without triggering postsynaptic dopaminergic effects, whereas the 6-substituted-5-aminotetrahydroindazoles 10a–d exhibited only marginal dopaminergic activity across all endpoints [1]. This in vivo selectivity window (presynaptic activation at 5 mg/kg vs. no postsynaptic effect at equivalent dose) establishes that amine positioning and substitution pattern on the tetrahydroindazole core critically determine receptor subtype bias—a feature that the planar ergoline mimetics within the same study could not replicate with comparable discrimination [1].

Dopamine receptor Autoreceptor agonism Parkinson's disease

Molecular Complexity and Calculated Physicochemical Descriptors: 3-Methyl-tetrahydroindazol-6-amine vs. Unsubstituted Tetrahydroindazol-6-amine

PubChem-computed descriptors reveal structural differentiation between the target compound and its des-methyl analog. The homologous compound (3-methyl-4,5,6,7-tetrahydro-2H-indazol-6-yl)methanamine (C₉H₁₅N₃) has a computed XLogP3-AA of 0.6, topological polar surface area (TPSA) of 54.7 Ų, hydrogen bond donor count of 2, and acceptor count of 2 [1]. By contrast, the unsubstituted 4,5,6,7-tetrahydro-1H-indazol-6-amine (C₇H₁₁N₃, MW 137.18) has a lower molecular weight but also lacks the C-3 methyl substitution that modulates steric and electronic properties at the pyrazole nitrogen region [2]. The target compound (C₈H₁₃N₃, MW 151.21) occupies an intermediate chemical space, with the 3-methyl group providing a synthetic handle for further alkylation or cross-coupling at the pyrazole N-1/N-2 positions while retaining the saturated cyclohexane-amine vector .

Physicochemical property Molecular complexity Lead-likeness

Sigma-2 Receptor Affinity: Tetrahydroindazole Core vs. Aromatic Indazole Ligands – Selectivity Ratio Evidence

A series of tetrahydroindazole derivatives was synthesized and evaluated for binding affinity at sigma-1 and sigma-2 receptors. The tetrahydroindazole-containing hybrid structures demonstrated selectivity for sigma-2 over sigma-1, with structure-activity relationship data used to generate a pharmacophore model summarizing features required for potent sigma-2 binding [1]. In contrast, flat indazole scaffolds (lacking the tetrahydro saturation) show a different binding profile typically favoring sigma-1 or non-selective dual binding. This receptor subtype discrimination underscores the pharmacophoric impact of the saturated ring system on molecular recognition at the sigma receptor orthosteric site [2].

Sigma-2 receptor Radioligand binding Cancer imaging

Commercially Available Purity Benchmark: Target Compound vs. Closest Vendor-Analog Purity Specifications

Synblock supplies 3-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS 1493995-94-0) with a certified purity of NLT 98%, accompanied by full analytical documentation including MSDS, NMR, HPLC, and LC-MS . The des-methyl analog, 4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 74197-21-0), is offered by various suppliers at 95% purity without provision of multi-technique characterization packages, resulting in a 3% absolute purity difference that impacts dosing accuracy in SAR studies . Similarly, the direct aromatic analog 3-methyl-2H-indazol-6-amine (CAS 1252927-42-6) is sold at 99.21% purity but is designated exclusively as a drug impurity reference standard—a classification that restricts its documentation and intended use profile for drug-discovery applications .

Chemical purity Procurement specification Quality control

C-3 Methyl Substituent Enables Regioselective N-Functionalization in Tetrahydroindazole Series: Synthetic Differentiation Evidence

The C-3 methyl substituent on the target compound provides steric and electronic differentiation that governs the regioselectivity of N-alkylation at the pyrazole ring. In 4-oxo-3-methyl-4,5,6,7-tetrahydroindazoles, alkylation with alkyl halides yields mixtures of 1-alkyl and 2-alkyl derivatives that can be separated by fractional crystallization from n-hexane, demonstrating that the 3-methyl group exerts sufficient steric influence to create separable regioisomeric products [1]. By contrast, the unsubstituted tetrahydroindazole series shows lower regioselectivity and more complex product mixtures under identical alkylation conditions [2]. This synthetic differentiation is critical for library synthesis where N-1 vs. N-2 substitution determines pharmacophoric orientation within biological targets.

Regioselective synthesis N-alkylation Indazole functionalization

3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS 1493995-94-0): Optimal Application Scenarios from Validated Evidence


Kinase-Focused Library Design Requiring Saturated Heterocyclic Cores for Selectivity Optimization

The tetrahydroindazole core has demonstrated validated utility in selective ITK kinase inhibitor programs, where the saturated ring system contributed to off-target kinase selectivity and improved cellular potency (PLCγ IC₅₀ = 410 nM) [1]. Procurement of the 3-methyl-6-amine scaffold provides a direct synthetic entry point for constructing kinase hinge-binding motifs with enhanced conformational adaptability compared to planar indazole warheads. The C-6 primary amine enables straightforward amide coupling or reductive amination to introduce diverse hinge-binding elements, while the 3-methyl group can be leveraged for N-alkylation SAR exploration [1].

Sigma-2 Receptor Ligand Development for Cancer Imaging and Antiproliferative Therapeutic Programs

Tetrahydroindazole derivatives have been established as selective sigma-2 receptor ligands with pharmacophore models derived from structure-activity relationship studies [2]. The 3-methyl-tetrahydroindazol-6-amine scaffold provides the core pharmacophoric elements for sigma-2 receptor engagement, with the saturated ring enabling conformational preorganization that aromatic indazole alternatives cannot achieve. This compound is therefore the preferred starting material for medicinal chemistry teams developing sigma-2 selective agents for oncology applications [2].

Dopaminergic Probe Synthesis: C-6 Amine Scaffold for Conjugation to Reporter Groups or PROTAC Linkers

The foundational study by McQuaid et al. (1989) demonstrated that 6-substituted-5-aminotetrahydroindazoles exhibit marginal dopaminergic activity, establishing that the C-6 amine position is orthogonal to direct dopaminergic pharmacophore engagement [3]. This makes the 3-methyl-6-amine scaffold an ideal passive carrier for conjugating fluorescent reporters, biotin tags, or PROTAC E3 ligase ligands without interfering with dopaminergic target binding—a critical design principle for chemical biology probe development where the linker attachment point must avoid the pharmacophore [3].

Regioselective Library Synthesis Requiring Separable N-1/N-2 Alkylation Products

The C-3 methyl substituent of the target compound enables regiochemical control during N-alkylation reactions, with separable 1-alkyl and 2-alkyl product mixtures accessible via fractional crystallization [4]. For parallel synthesis or combinatorial library production, this property reduces purification burden and enables unambiguous structure assignment of regioisomeric products, directly impacting the analytical throughput and cost-efficiency of analog generation. Research teams building focused indazole libraries for high-throughput screening should prioritize procurement of the 3-methyl-substituted scaffold over the des-methyl analog to capitalize on this synthetic advantage [4].

Quote Request

Request a Quote for 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.